benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate
Overview
Description
Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C14H12FNO3 It is a derivative of carbamate, featuring a benzyl group, a fluorine atom, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-fluoro-4-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. Purification of the product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl N-(2-fluoro-4-oxophenyl)carbamate.
Reduction: Formation of benzyl N-(2-fluoro-4-aminophenyl)carbamate.
Substitution: Formation of benzyl N-(2-substituted-4-hydroxyphenyl)carbamate.
Scientific Research Applications
Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate
- Benzyl N-(2-chloro-4-hydroxyphenyl)carbamate
- Benzyl N-(2-fluoro-4-methoxyphenyl)carbamate
Uniqueness
Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-12-8-11(17)6-7-13(12)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKYXWPJVZIQHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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